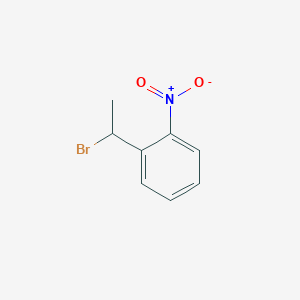
1-(1-Bromoethyl)-2-nitrobenzene
説明
1-(1-Bromoethyl)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromoethyl group attached to the first carbon of the benzene ring and a nitro group attached to the second carbon. This compound is utilized in the synthesis of quinolines, phenanthridines, and other nitrogen-containing heterocycles, which are important in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-2-nitrobenzene and its derivatives can be achieved through palladium0-mediated Ullmann cross-coupling reactions. This method involves the reaction of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives. These derivatives can then be converted into quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones using dihydrogen in the presence of Pd on C or TiCl3 in aqueous acetone .
Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-2-nitrobenzene is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromoethyl group. These substituents can affect the electronic structure of the benzene ring, as observed in similar compounds studied using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). The molecular orbital density of states of such adsorbates is modified due to molecule-molecule and molecule-substrate interactions .
Chemical Reactions Analysis
1-(1-Bromoethyl)-2-nitrobenzene can undergo various chemical reactions, including electrochemical reduction. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, which can further react with carbon dioxide . Similarly, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole . The radical anions of 1-bromo-4-nitrobenzene are also reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-2-nitrobenzene are influenced by its functional groups. The presence of the bromo and nitro groups can lead to multilayer formation on surfaces, as observed in bromo- and nitrobenzene, which is consistent with the charge transferred during the grafting process. The electron affinity and work function of such compounds can be altered by surface dipole effects and band bending, respectively . Additionally, the reactivity of the compound in different solvents, such as ionic liquids, can vary significantly compared to conventional solvents, suggesting that the solvent environment can stabilize charged products and promote reactivity .
科学的研究の応用
Electrosynthetic Applications
1-(1-Bromoethyl)-2-nitrobenzene has been studied for its electrosynthetic applications. The electrochemical reductions of this compound at carbon cathodes in specific solvent conditions result in products like 1-nitro-2-vinylbenzene and 1H-indole, which are significant in synthetic chemistry. This process is influenced by factors such as the presence of a proton donor, which can alter the product outcome (Du & Peters, 2010).
Synthesis of Pharmaceutical Intermediates
The compound is a key intermediate in the synthesis of pharmaceuticals. Specifically, it has been used in the preparation of dofetilide, a medication for arrhythmia. The synthesis process involves reactions like the Williamson Reaction, with varying factors like temperature and solvent affecting the outcome (Zhai Guang-xin, 2006).
Reactions in Solvent Mixtures
1-(1-Bromoethyl)-2-nitrobenzene undergoes β-elimination reactions in solvent mixtures, such as DMSO/H2O or CH3CN/H2O. This behavior is significant for understanding the reactivity and mechanism of such compounds in different solvent environments (Alunni, Melis, & Ottavi, 2006).
Ultrasound-Assisted Synthesis
This compound is also involved in ultrasound-assisted synthesis methods. The use of ultrasound in the presence of specific catalysts enhances the reaction rate and efficiency, demonstrating the potential of ultrasound in chemical synthesis (Harikumar & Rajendran, 2014).
Application in Organic Synthesis
It is used in Ullmann cross-coupling reactions to produce a variety of organic compounds, including quinolines and phenanthridines. This showcases its versatility in organic synthesis (Banwell et al., 2004).
Environmental Applications
1-(1-Bromoethyl)-2-nitrobenzene is relevant in environmental research, particularly in studies related to pollution and wastewater treatment. Its reduction and transformation into less harmful compounds have been explored, indicating its role in environmental remediation (Mantha et al., 2001).
Safety and Hazards
作用機序
Target of Action
1-(1-Bromoethyl)-2-nitrobenzene is a complex organic compound. Similar compounds have been employed in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the polymerization of styrene and the esterification of benzoic acid .
Action Environment
The action, efficacy, and stability of 1-(1-Bromoethyl)-2-nitrobenzene can be influenced by various environmental factors . These may include the pH of the environment, the presence of other reactive species, and the temperature. For example, the compound’s reactivity might increase under acidic or basic conditions, and it might be more stable at lower temperatures.
特性
IUPAC Name |
1-(1-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIGGSCRYVAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505442 | |
| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69642-00-8 | |
| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




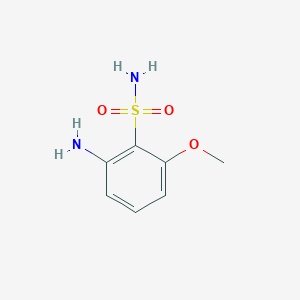
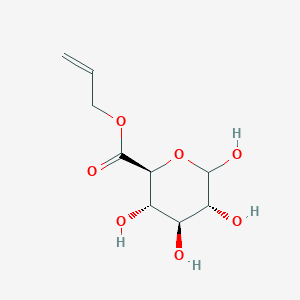

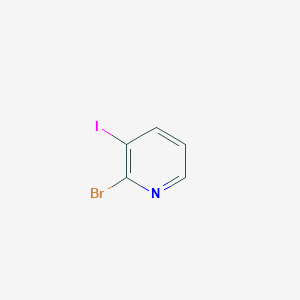

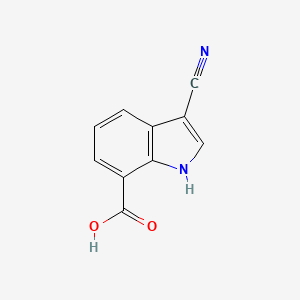
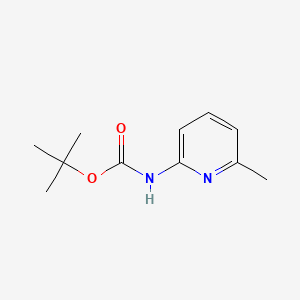
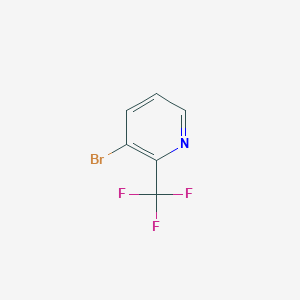
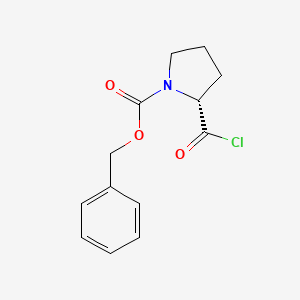
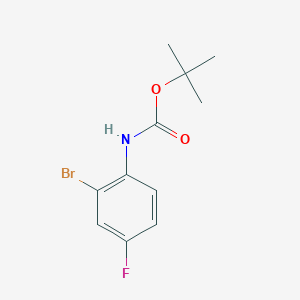
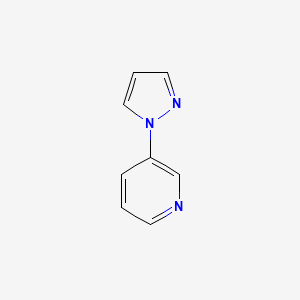

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)